2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one typically involves the bromination of 1-(3-methyl-1H-pyrazol-1-yl)propan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Reduction: 1-(3-methyl-1H-pyrazol-1-yl)propan-1-ol.
Oxidation: 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propanoic acid.
Scientific Research Applications
2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1H-pyrazol-1-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Methyl-1H-pyrazole: The core pyrazole structure without the propanone side chain, used in various chemical syntheses.
Uniqueness
2-Bromo-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one is unique due to the presence of both the bromine atom and the pyrazole ring, which confer specific reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
69413-07-6 |
---|---|
Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-1-(3-methylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H9BrN2O/c1-5-3-4-10(9-5)7(11)6(2)8/h3-4,6H,1-2H3 |
InChI Key |
BSZKOCLRLBJGMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.